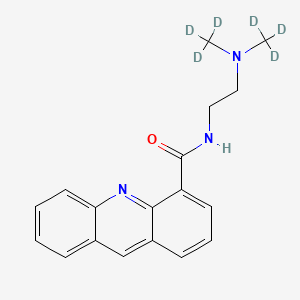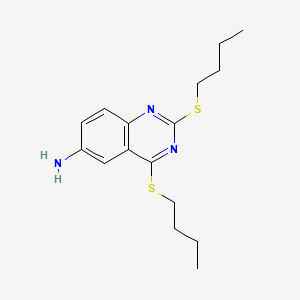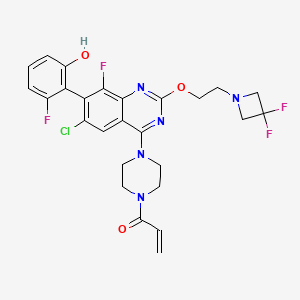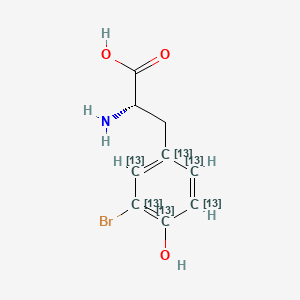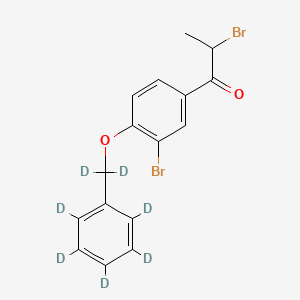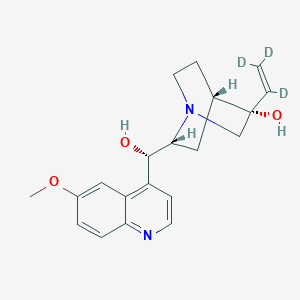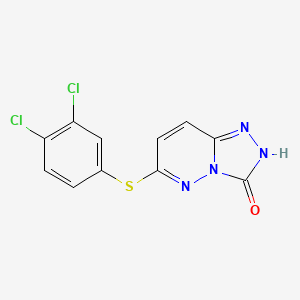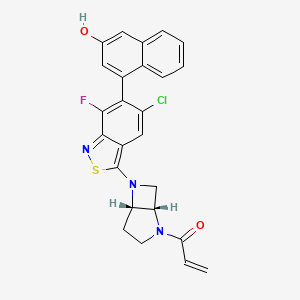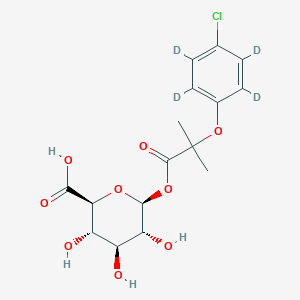
Clofibric acid acyl-beta-D-glucuronide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clofibric acid acyl-beta-D-glucuronide-d4 is a deuterated derivative of clofibric acid acyl-beta-D-glucuronide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The deuterium labeling (d4) helps in tracing and studying the metabolic pathways of clofibric acid derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of clofibric acid acyl-beta-D-glucuronide-d4 involves the glucuronidation of clofibric acid. The process typically includes the following steps:
Activation of Clofibric Acid: Clofibric acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Glucuronidation: The activated clofibric acid is then reacted with beta-D-glucuronic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms (d4) into the glucuronide moiety. This can be achieved using deuterated reagents or solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Clofibric acid acyl-beta-D-glucuronide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the glucuronide moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of clofibric acid.
Reduction: Reduced forms of clofibric acid derivatives.
Substitution: Substituted glucuronides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Clofibric acid acyl-beta-D-glucuronide-d4 is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of clofibric acid derivatives.
Drug Metabolism: Investigating the metabolic pathways and identifying metabolites of clofibric acid.
Toxicology: Assessing the toxicity and safety profiles of clofibric acid derivatives.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.
Wirkmechanismus
Clofibric acid acyl-beta-D-glucuronide-d4 exerts its effects primarily through its parent compound, clofibric acid. Clofibric acid is known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. This activation leads to the modulation of lipid metabolism, including the reduction of triglycerides and low-density lipoprotein (LDL) cholesterol levels. The glucuronide conjugate is a major metabolite that facilitates the excretion of clofibric acid from the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clofibric Acid: The parent compound, used as a lipid-lowering agent.
Fenofibric Acid: Another fibrate derivative with similar lipid-modulating effects.
Gemfibrozil: A fibrate that also activates PPAR-alpha and modulates lipid metabolism.
Uniqueness
Clofibric acid acyl-beta-D-glucuronide-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in pharmacokinetic and drug metabolism research, providing insights that are not easily achievable with non-deuterated compounds.
Eigenschaften
Molekularformel |
C16H19ClO9 |
|---|---|
Molekulargewicht |
394.8 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H19ClO9/c1-16(2,26-8-5-3-7(17)4-6-8)15(23)25-14-11(20)9(18)10(19)12(24-14)13(21)22/h3-6,9-12,14,18-20H,1-2H3,(H,21,22)/t9-,10-,11+,12-,14-/m0/s1/i3D,4D,5D,6D |
InChI-Schlüssel |
LCJVUUVMVSSIGZ-MOKIFMRDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1OC(C)(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H])Cl)[2H] |
Kanonische SMILES |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


